1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Overview
Description
1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol, also known as FPA-124, is a novel small molecule that has been developed as a potential therapeutic agent for various neurological disorders. It has been shown to have unique pharmacological properties, including the ability to modulate the activity of certain neurotransmitter systems in the brain.
Mechanism of Action
The exact mechanism of action of 1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, this compound has been shown to enhance the activity of the cholinergic system, which is involved in memory and learning, and to reduce the activity of the glutamatergic system, which is involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to reduce the production of pro-inflammatory cytokines, which contribute to neuroinflammation and neurodegeneration. In addition, this compound has been shown to increase the number and function of cholinergic neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of more potent and selective analogs. It also has a good safety profile, with no significant adverse effects reported in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Future Directions
There are several future directions for the research and development of 1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol. One direction is the development of more potent and selective analogs of this compound that can target specific neurotransmitter systems in the brain. Another direction is the investigation of the effects of this compound on different neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the development of new methods for the administration of this compound, such as nanoparticles and liposomes, could improve its solubility and bioavailability.
Scientific Research Applications
1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been the subject of extensive research in the field of neuroscience. It has been shown to have potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and increase the production of neurotrophic factors.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-12(23)16-10-22(20-19-16)14-6-8-21(9-7-14)17(24)11-25-15-4-2-13(18)3-5-15/h2-5,10,12,14,23H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUHYLQIDCODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.